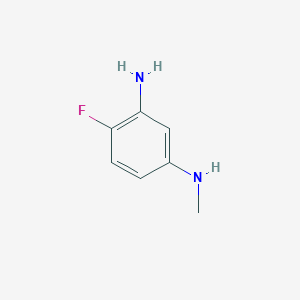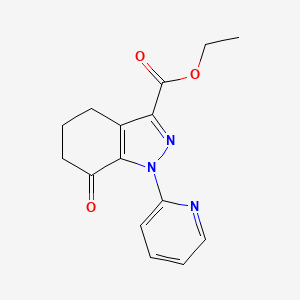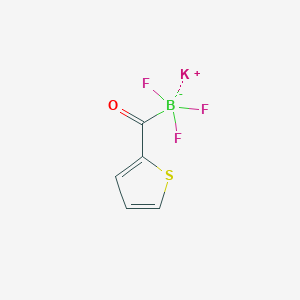![molecular formula C27H26IN5O6 B12837539 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.
Introduction of the iodo group: This step often involves iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the ribofuranosyl moiety: This is typically done through glycosylation reactions, where the ribofuranosyl group is introduced using glycosyl donors in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodo group can be reduced to a hydrogen atom, leading to deiodination.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while substitution of the iodo group can produce various substituted derivatives.
科学研究应用
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is being explored for therapeutic applications, including antiviral and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound shares the methoxy and amino functionalities but differs in its core structure.
4-Iodoanisole: Similar in having an iodo and methoxy group but lacks the complex ribofuranosyl and pyrazolo[3,4-d]pyrimidine structure.
Uniqueness
6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of a pyrazolo[3,4-d]pyrimidine core with a ribofuranosyl moiety, which imparts specific biological and chemical properties not found in simpler analogs.
This detailed article provides a comprehensive overview of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C27H26IN5O6 |
|---|---|
分子量 |
643.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(6-amino-3-iodo-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H26IN5O6/c1-14-4-8-16(9-5-14)25(34)37-13-19-18(39-26(35)17-10-6-15(2)7-11-17)12-20(38-19)33-23-21(22(28)32-33)24(36-3)31-27(29)30-23/h4-11,18-20H,12-13H2,1-3H3,(H2,29,30,31)/t18-,19+,20+/m0/s1 |
InChI 键 |
DGOKUXGUVNVZDU-XUVXKRRUSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OC)C(=N3)I)OC(=O)C5=CC=C(C=C5)C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OC)C(=N3)I)OC(=O)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


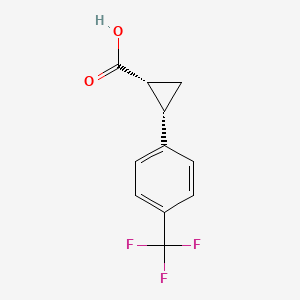

![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)
![3-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12837476.png)
![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
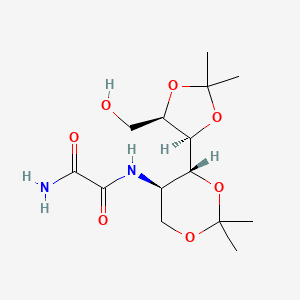
![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
